高锰酸锌

描述

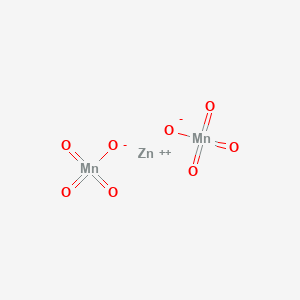

Zinc permanganate, represented by the chemical formula Zn(MnO4)2, is a unique compound composed of zinc, manganese, and oxygen . It is not as commonly referenced as its relative, potassium permanganate, but it has its own set of properties and uses .

Synthesis Analysis

The synthesis of zinc permanganate is typically achieved through the reaction of zinc oxide with potassium permanganate, producing zinc permanganate and potassium oxide . Another method involves the reaction of zinc sulfate with sodium permanganate, yielding zinc permanganate and sodium sulfate . Both methods must be carried out under carefully controlled conditions due to the highly reactive nature of the compounds involved .Molecular Structure Analysis

The molecular structure of zinc permanganate is quite complex due to the ionic and covalent interactions in this compound . The compound is made up of one zinc atom, two manganese atoms, and eight oxygen atoms . The manganese atoms in the compound are in the +7 oxidation state .Chemical Reactions Analysis

Zinc permanganate, like all permanganate salts, is known for its strong oxidizing behavior . This property is attributed to the presence of manganese in a high oxidation state, making zinc permanganate a potent oxidizer . This property enables its use in a variety of chemical reactions .科学研究应用

表面处理中的锌转化层 (ZCL):高锰酸锌已被研究为镀锌钢表面处理中铬酸盐的替代品。然而,发现包括高锰酸盐在内的这些替代 ZCL 并不像基于铬酸盐的钝化浴那么有效 (Almeida, Fedrizzi, & Diamantinio, 1998)。

生物医学中的氧化锌纳米粒子:虽然不是直接关于高锰酸锌,但对氧化锌 (ZnO) 纳米粒子的研究揭示了它们在生物医学应用中的潜力。这些应用包括它们作为药物载体以及在抗癌和抗菌活性中的应用 (Mishra et al., 2017)。

高锰酸盐介质中铬铁矿的溶解:对包括铬铁矿在内的高锰酸盐介质中铬铁矿的研究对于核反应堆去污具有重要意义。铬铁矿在高锰酸盐介质中表现出独特的行为,这与理解这些系统中的溶解和吸附行为有关 (Vadivelu et al., 2017)。

镀锌电镀浴:在镀锌电镀中,对增亮剂等商业添加剂进行定量分析至关重要。高锰酸钾氧化已为此目的进行了优化,证明了该方法在监测和控制电镀工艺中的可行性 (Sciscenko et al., 2016)。

高锰酸盐处理的松木屑对锌的吸附:对高锰酸盐处理的松木屑对锌的吸附的研究突出了氧化处理后松木屑对锌的吸附能力增加。这项研究对于环境应用(例如水处理)可能具有重要意义 (McLaughlan, Hossain, & Al-Mashaqbeh, 2015)。

锌生产中高锰酸盐离子的控制:伏安分析已经开发用于快速控制硫酸锌溶液中的锰 (VII) 离子,这对于高锰酸盐处理锌电解工艺中去除杂质至关重要 (Borovkov & Monastyrskaya, 2001)。

作用机制

The primary chemical property of zinc permanganate is its strong oxidizing behavior . The compound has a high redox potential, which is attributed to the presence of manganese in a high oxidation state . This makes zinc permanganate a potent oxidizer, a property that enables its use in a variety of chemical reactions .

安全和危害

Due to its strong oxidizing properties, zinc permanganate needs to be handled with caution . It can react violently with many substances, particularly organic materials, leading to fire and explosion hazards . It should be stored in a cool, dry place, away from heat sources and flammable materials . Inhalation, ingestion or contact (skin, eyes) with vapors or substance may cause severe injury, burns or death .

未来方向

Research on zinc permanganate, though not extensive, continues to shed light on its potential uses and properties . Scientists are keen on studying the behavior of this compound under varying conditions and its potential applications in various fields like materials science, medicine, and environmental science .

属性

IUPAC Name |

zinc;dipermanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.8O.Zn/q;;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWLSAUXTXZYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn2O8Zn | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075038 | |

| Record name | Zinc permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates burning of combustible material. Explosion hazard if the combustible material is finely divided. Contact with liquid combustible materials may result in spontaneous ignition. Contact with sulfuric acid may result in fires or explosions., Purplish to black deliquescent crystals; [HSDB] | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 33.3 g/100 cc cold water /Hexahydrate/, Very soluble in water, deliquescent | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.45 g/cu cm, Black crystals, solutions look purple; rhombic; density 2.45 g/cu m; decomposes 90-105 °C /Hexahydrate/ | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

ZINC permanganate | |

Color/Form |

Purplish colored crystalline solid, Black-crystals, solution looks purple | |

CAS RN |

23414-72-4 | |

| Record name | ZINC PERMANGANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023414724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0314CY55NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Dec @ 90 - 105 °C | |

| Record name | ZINC PERMANGANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1057 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[2-((2S)-4-Hydroxy-1-{[5-(hydroxymethyl)-6-methoxy-2-naphthyl]methyl}-6-oxopiperidin-2-YL)ethyl]-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL 2-methylbutanoate](/img/structure/B1200967.png)

![2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile](/img/structure/B1200974.png)